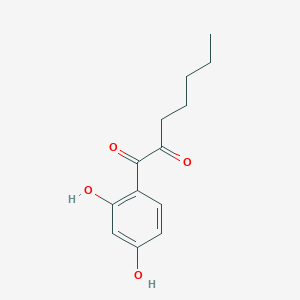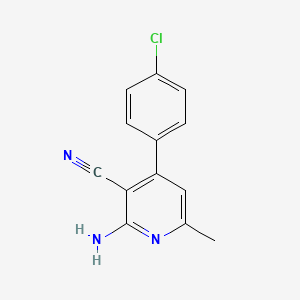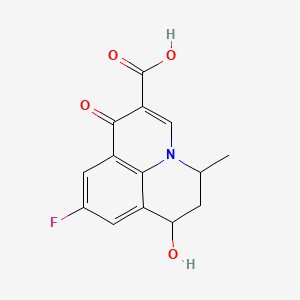
7-Hydroxyflumequine
Overview
Description
7-Hydroxyflumequine is a metabolite of flumequine, a synthetic chemotherapeutic antibiotic belonging to the fluoroquinolone class. It is primarily used in veterinary medicine to treat bacterial infections in animals. The compound is characterized by its quinoline carboxylic acid structure, which includes a hydroxyl group at the seventh position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxyflumequine typically involves the hydroxylation of flumequine. This process can be achieved through microbial transformation or chemical synthesis. In microbial transformation, cultures of microorganisms such as Cunninghamella elegans are used to hydroxylate flumequine, resulting in the formation of this compound . Chemical synthesis involves the use of specific reagents and conditions to introduce the hydroxyl group at the desired position on the quinoline ring.
Industrial Production Methods: Industrial production of this compound involves large-scale microbial fermentation processes. These processes are optimized to achieve high yields and purity of the compound. The fermentation broth is then subjected to extraction and purification steps to isolate this compound.
Chemical Reactions Analysis
Types of Reactions: 7-Hydroxyflumequine undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Reduction: Reducing agents like sodium borohydride can be employed to reduce this compound, although this is less common.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, where reagents such as alkyl halides can replace the hydroxyl group with other functional groups.
Major Products: The major products formed from these reactions include 7-oxoflumequine and various substituted derivatives of this compound.
Scientific Research Applications
7-Hydroxyflumequine has several applications in scientific research:
Environmental Studies: It is used to study the degradation kinetics and environmental behavior of chiral antibiotics in water and sediment.
Analytical Chemistry: The compound is analyzed using techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) to understand its enantiomeric composition and behavior in different matrices.
Veterinary Medicine: As a metabolite of flumequine, it is studied for its pharmacokinetics and residue levels in edible tissues of animals.
Mechanism of Action
7-Hydroxyflumequine, like its parent compound flumequine, functions by inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication and cell division. By inhibiting these enzymes, this compound disrupts bacterial DNA processes, leading to cell death .
Comparison with Similar Compounds
Flumequine: The parent compound, used as an antibiotic in veterinary medicine.
Nalidixic Acid: Another quinolone antibiotic, used primarily for urinary tract infections.
Ciprofloxacin: A more advanced fluoroquinolone with broader antibacterial activity.
Uniqueness: 7-Hydroxyflumequine is unique due to its specific hydroxylation at the seventh position, which differentiates it from other quinolone antibiotics. This structural modification can influence its pharmacokinetics and biological activity.
Properties
IUPAC Name |
7-fluoro-10-hydroxy-12-methyl-4-oxo-1-azatricyclo[7.3.1.05,13]trideca-2,5(13),6,8-tetraene-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO4/c1-6-2-11(17)8-3-7(15)4-9-12(8)16(6)5-10(13(9)18)14(19)20/h3-6,11,17H,2H2,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTYQHEUSQWIRBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2=CC(=CC3=C2N1C=C(C3=O)C(=O)O)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80976779 | |
| Record name | 9-Fluoro-7-hydroxy-5-methyl-1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80976779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61293-22-9 | |
| Record name | 7-Hydroxyflumequine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061293229 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Fluoro-7-hydroxy-5-methyl-1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80976779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


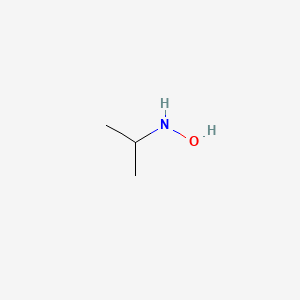
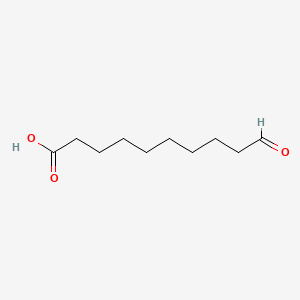
![(1S,2S,6S,11S,14S,15R,18R)-20-hydroxy-8,8,14,15,19,19-hexamethyl-21-oxahexacyclo[18.2.2.01,18.02,15.05,14.06,11]tetracos-4-ene-11-carboxylic acid](/img/structure/B1201806.png)
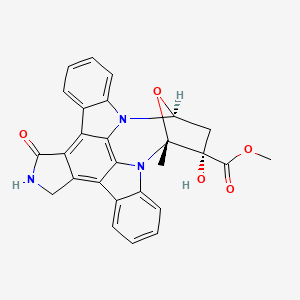
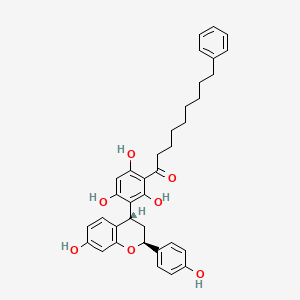
![Manganese, [5,10,15,20-tetraphenylporphinato(2-)]-](/img/structure/B1201809.png)

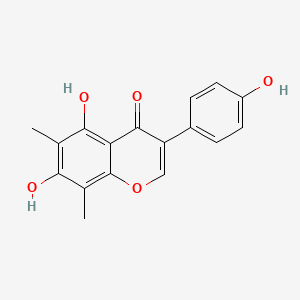
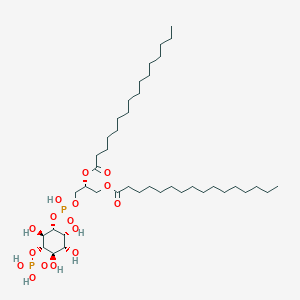
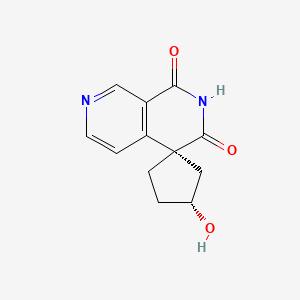

![5-Acetyloxy-2-[[cyclohexyl(oxo)methyl]amino]benzoic acid](/img/structure/B1201820.png)
